3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Anti-inflammatory Properties and Metabolism
- Anti-Inflammatory Activity : 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has been characterized for its anti-inflammatory activity, particularly in the inhibition of nitric oxide and tumor necrosis factor-alpha production (Lee et al., 2006).
- Metabolic Pathways : Studies on rats have investigated the metabolism of this compound in liver microsomes and cytosols, identifying major metabolites and providing insights into its metabolic fate in vivo (Lee et al., 2007).
Pharmacokinetics and DNA Interaction
- Pharmacokinetic Parameters : The pharmacokinetic parameters of this compound and its metabolites were determined using high-performance liquid chromatography-ultraviolet spectrometry (Lee et al., 2006).
- DNA Intercalative Activity : A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, synthesized using this compound, acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying anticancer activity (Jeon et al., 2017).
Chemopreventive Effects
- Genotoxicity Prevention : The chemopreventive effects of this compound against genotoxicity induced by 7,12-dimethylbenz[a]anthracene in MCF-7 cells were observed, showing its potential as a chemopreventive agent (Hwang et al., 2008).
Synthesis and Molecular Structure Analysis
- Synthesis and Structure : Studies have been conducted on the synthesis and crystal structure of related compounds, providing insights into molecular geometry and intermolecular interactions in the solid state (Rodi et al., 2013).
Photophysical Properties
- Effect on Solvent Polarity : The effect of solvent polarity on the photophysical properties of chalcone derivatives, including this compound, has been studied, revealing insights into intramolecular charge transfer interactions (Kumari et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGZMQHTNOCVLZ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19575-04-3 | |
Record name | NSC112913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC71924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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